N-(2,5-DIMETHOXYPHENYL)-2-[N-(2-PHENYLETHYL)4-BROMOBENZENESULFONAMIDO]ACETAMIDE
Description
“N-(2,5-DIMETHOXYPHENYL)-2-[N-(2-PHENYLETHYL)4-BROMOBENZENESULFONAMIDO]ACETAMIDE” is a complex organic compound that features a combination of aromatic rings, methoxy groups, and a sulfonamide moiety
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-(2-phenylethyl)amino]-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrN2O5S/c1-31-20-10-13-23(32-2)22(16-20)26-24(28)17-27(15-14-18-6-4-3-5-7-18)33(29,30)21-11-8-19(25)9-12-21/h3-13,16H,14-15,17H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFFZLMKIHBLKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,5-DIMETHOXYPHENYL)-2-[N-(2-PHENYLETHYL)4-BROMOBENZENESULFONAMIDO]ACETAMIDE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 2,5-dimethoxyphenyl intermediate: This can be achieved through the methoxylation of a phenyl ring.
Attachment of the phenylethyl group: This step might involve a Friedel-Crafts alkylation reaction.
Introduction of the sulfonamide group: This can be done through sulfonylation reactions, often using sulfonyl chlorides.
Final coupling: The final step would involve coupling the intermediates under specific conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such compounds would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the aromatic rings or the sulfonamide group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, compounds with sulfonamide groups are often explored for their antibacterial properties. This compound might be studied for its potential to inhibit bacterial growth or other biological activities.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Industrially, such compounds might be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action for “N-(2,5-DIMETHOXYPHENYL)-2-[N-(2-PHENYLETHYL)4-BROMOBENZENESULFONAMIDO]ACETAMIDE” would depend on its specific biological target. Generally, sulfonamide compounds inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-Dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide: Similar structure but without the bromine atom.
N-(2,5-Dimethoxyphenyl)-2-[N-(2-phenylethyl)4-chlorobenzenesulfonamido]acetamide: Similar structure with a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in “N-(2,5-DIMETHOXYPHENYL)-2-[N-(2-PHENYLETHYL)4-BROMOBENZENESULFONAMIDO]ACETAMIDE” might confer unique reactivity or biological activity compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
